molecular formula C14H23NO2 B094859 2,5-Dibutoxyaniline CAS No. 136-76-5

2,5-Dibutoxyaniline

Cat. No. B094859
CAS RN: 136-76-5
M. Wt: 237.34 g/mol
InChI Key: KGHVJZBVGOZVPN-UHFFFAOYSA-N
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Description

2,5-Dibutoxyaniline is a chemical compound with the molecular formula C14H23NO2 . It has a molecular weight of 237.3379 . The compound is also known by other systematic names such as 2,5-Dibutoxybenzenamine, Benzenamine, 2,5-Dibutoxy-, and Aniline, 2,5-Dibutoxy- .


Molecular Structure Analysis

The molecular structure of 2,5-Dibutoxyaniline consists of a benzene ring with an amine (NH2) group and two butoxy (C4H9O) groups attached to it . The exact structure can be represented by the SMILES notation: CCCCOC1=CC(N)=C(OCCCC)C=C1 .


Physical And Chemical Properties Analysis

2,5-Dibutoxyaniline has a density of 0.994g/cm3 . It has a boiling point of 362.9ºC at 760mmHg . The compound is achiral, meaning it does not exhibit optical activity .

Scientific Research Applications

  • Electrosynthesis of 2,5-Dihydrofurans : 2,5-Dicarboxy-2,5-dihydrofurans, closely related to 2,5-Dibutoxyaniline, have significant roles as intermediates in the formation of natural products and other compounds of interest. The electrosynthesis method for these compounds has been explored as an alternative to traditional methods using toxic lead salts. The study also involves synthesizing 2,5-dibutoxy-2,5-dihydrofuran electrochemically for the first time, indicating potential applications in safer and environmentally friendly synthesis processes (Shipman et al., 2019).

  • Microbial Degradation of Furanic Compounds : Research on the microbial metabolism of furanic compounds, which are structurally related to 2,5-Dibutoxyaniline, highlights the potential for industrial applications such as biodetoxification of lignocellulosic hydrolysates and the production of value-added compounds like 2,5-furandicarboxylic acid (Wierckx et al., 2011).

  • Biobased Polyesters Production : The enzymatic polymerization of 2,5-Bis(hydroxymethyl)furan, another compound related to 2,5-Dibutoxyaniline, with various diacid ethyl esters has been explored. This research demonstrates the potential of using furan-based compounds for the production of novel biobased polyesters, suggesting possible applications in sustainable material science (Jiang et al., 2014).

  • Electrochemical Oxidation of Dimethylaniline Derivatives : The study of the electrochemical oxidation of 2,5-dimethylaniline, a compound structurally similar to 2,5-Dibutoxyaniline, has shown potential applications in the development of conducting polymers with stable electrochemical properties (Geniés & Noël, 1990).

properties

IUPAC Name

2,5-dibutoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO2/c1-3-5-9-16-12-7-8-14(13(15)11-12)17-10-6-4-2/h7-8,11H,3-6,9-10,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGHVJZBVGOZVPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC(=C(C=C1)OCCCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60159624
Record name 2,5-Dibutoxyaniline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dibutoxyaniline

CAS RN

136-76-5
Record name 2,5-Dibutoxybenzenamine
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Record name 2,5-Dibutoxyaniline
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Record name 2,5-Dibutoxyaniline
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Record name 2,5-dibutoxyaniline
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Record name 2,5-DIBUTOXYANILINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
G D'Aprano, M Leclerc, G Zotti… - Chemistry of …, 1995 - ACS Publications
Although studiesdevoted to polyaniline (PAÑI) date from the beginning of thiscentury, 1 it is only since Diaz et al. 2 have reported its electrochemical synthesis as a thin film, that this …
Number of citations: 182 pubs.acs.org
AN Andriianova, YN Biglova, AG Mustafin - RSC advances, 2020 - pubs.rsc.org
This review discusses the physical and physicochemical properties of polyaniline (PANI) derivatives. The most important methods for the preparation of functionalized polyanilines are …
Number of citations: 74 pubs.rsc.org

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